molecular formula C15H24O5 B8044733 (1R,2R,6R,7R,9R)-4,4,12,12-tetramethyl-7-prop-2-enyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane

(1R,2R,6R,7R,9R)-4,4,12,12-tetramethyl-7-prop-2-enyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane

Cat. No.: B8044733
M. Wt: 284.35 g/mol
InChI Key: YLSAAUMMXDSNAB-SYLRKERUSA-N
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Description

(1R,2R,6R,7R,9R)-4,4,12,12-tetramethyl-7-prop-2-enyl-3,5,8,11,13-pentaoxatricyclo[74002,6]tridecane is a complex organic compound that belongs to the class of carbohydrates It is characterized by the presence of an allyl group and multiple isopropylidene groups attached to a mannopyranose ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,6R,7R,9R)-4,4,12,12-tetramethyl-7-prop-2-enyl-3,5,8,11,13-pentaoxatricyclo[74002,6]tridecane typically involves the protection of the hydroxyl groups of mannopyranose with isopropylidene groups

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of carbohydrate protection and functional group modification are applicable in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,6R,7R,9R)-4,4,12,12-tetramethyl-7-prop-2-enyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction can lead to the formation of deprotected mannopyranose derivatives .

Scientific Research Applications

(1R,2R,6R,7R,9R)-4,4,12,12-tetramethyl-7-prop-2-enyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2R,6R,7R,9R)-4,4,12,12-tetramethyl-7-prop-2-enyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane involves its interaction with specific molecular targets, such as enzymes and receptors involved in carbohydrate metabolism. The presence of the allyl and isopropylidene groups can influence the compound’s binding affinity and specificity, thereby modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R,6R,7R,9R)-4,4,12,12-tetramethyl-7-prop-2-enyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane is unique due to the combination of its allyl and isopropylidene groups, which provide distinct reactivity and stability compared to other protected carbohydrates. This uniqueness makes it valuable in specific synthetic and research applications .

Properties

IUPAC Name

(1R,2R,6R,7R,9R)-4,4,12,12-tetramethyl-7-prop-2-enyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O5/c1-6-7-9-11-13(20-15(4,5)19-11)12-10(17-9)8-16-14(2,3)18-12/h6,9-13H,1,7-8H2,2-5H3/t9-,10-,11-,12-,13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSAAUMMXDSNAB-SYLRKERUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2C(O1)C3C(C(O2)CC=C)OC(O3)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H]2[C@@H](O1)[C@H]3[C@@H]([C@H](O2)CC=C)OC(O3)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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